3-Azabicyclo[4.1.0]heptan-1-ol is a bicyclic compound characterized by the presence of a nitrogen atom within its structure. Its molecular formula is CHNO, and it has a molecular weight of 113.16 g/mol. The compound features a unique bicyclic framework that contributes to its chemical reactivity and biological activity. The IUPAC name reflects its structural complexity, indicating the specific arrangement of atoms and bonds in the molecule.
These reactions highlight the versatility of 3-Azabicyclo[4.1.0]heptan-1-ol in synthetic organic chemistry.
The biological activity of 3-Azabicyclo[4.1.0]heptan-1-ol is notable due to its structural features that enable interactions with various biological targets. Its mechanism of action involves binding to specific enzymes and receptors, influencing biochemical pathways and potentially exhibiting pharmacological effects. Research indicates that compounds with similar bicyclic structures often demonstrate significant biological activities, including antimicrobial and antitumor properties .
The synthesis of 3-Azabicyclo[4.1.0]heptan-1-ol typically involves:
While specific industrial production methods are not extensively documented, scalable synthetic routes are crucial for large-scale applications .
3-Azabicyclo[4.1.0]heptan-1-ol has various applications across multiple fields:
These applications underscore its importance in both academic research and industrial chemistry .
Studies on the interactions of 3-Azabicyclo[4.1.0]heptan-1-ol with biological targets reveal its potential as a lead compound for drug development. Its ability to form stable complexes with proteins and enzymes suggests it could influence various metabolic pathways. Research into its binding affinities and mechanisms continues to provide insights into its therapeutic potential, particularly in areas like neuropharmacology and medicinal chemistry .
Several compounds share structural similarities with 3-Azabicyclo[4.1.0]heptan-1-ol, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-Azabicyclo[3.3.1]nonane | Bicyclic | Found in natural alkaloids; exhibits analgesic properties |
| 2-Azabicyclo[4.2.0]octane | Bicyclic | Known for its role in drug design; potential anti-inflammatory effects |
| Morphan (2-Azabicyclo[3.3.1]nonane) | Bicyclic | Significant in opioid research; analgesic properties |
The uniqueness of 3-Azabicyclo[4.1.0]heptan-1-ol lies in its specific nitrogen positioning and the resulting chemical reactivity, which distinguishes it from these similar compounds.
The synthesis of 3-Azabicyclo[4.1.0]heptan-1-ol represents a significant challenge in organic chemistry due to its unique bicyclic structure containing both a nitrogen atom and a hydroxyl group in specific positions . This compound belongs to the broader class of azabicyclic systems, which have garnered considerable attention in synthetic organic chemistry due to their structural complexity and potential applications [2].
One of the most efficient routes for synthesizing azabicyclo compounds involves cycloaddition reactions, particularly dipolar cycloadditions [3]. For 3-Azabicyclo[4.1.0]heptan-1-ol specifically, researchers have developed methods utilizing vinyl azides and bicyclo[1.1.0]butanes via catalytic annulations [2]. This approach enables the construction of the azabicyclic framework with precise control over stereochemistry, which is crucial for maintaining the desired configuration at the bridgehead positions [3].
The cycloaddition strategy typically involves:
Recent advances in this area include the development of transition metal-free methodologies for oxidative cyclopropanation of aza-1,6-enynes, which provides a sustainable approach to synthesizing functionalized azabicyclo[4.1.0]heptane derivatives [24]. This method is particularly valuable as it enables the formation of multiple bonds in a single step under mild conditions [24].
Another significant synthetic route involves ring-closure reactions of appropriately functionalized precursors [5]. For instance, the synthesis of nitrogen bridgehead bicyclic heterocycles can be achieved via ring-closure of beta-ammonio 5-hexenyl radicals [30]. This approach has been demonstrated to yield bridgehead nitrogen bicyclic heterocycles in excellent yields without contamination, providing an attractive synthetic route to these complex systems [30].
Rearrangement reactions represent another valuable approach for constructing azabicyclic frameworks [6]. Recent research has revealed unexpected rearrangement reactions that can lead to the formation of azabicyclo compounds [15]. For example, the discovery of an azabicyclo[2.1.1]hexane piperazinium salt from an unexpected rearrangement reaction demonstrates the potential of this approach for accessing complex azabicyclic structures [15] [16].
The following table summarizes the key synthetic routes for 3-Azabicyclo[4.1.0]heptan-1-ol and related azabicyclic systems:
| Synthetic Approach | Key Reagents | Catalysts | Stereoselectivity | Yield Range |
|---|---|---|---|---|
| Cycloaddition | Vinyl azides, Bicyclo[1.1.0]butanes | Ti(III), Sc(III) | High | 60-85% |
| Ring-Closure | Beta-ammonio 5-hexenyl radicals | Radical initiators | Moderate to High | 70-90% |
| Rearrangement | Azabicyclo precursors | Lewis acids | Variable | 40-75% |
| Oxidative Cyclopropanation | Aza-1,6-enynes | None (metal-free) | High | 55-80% |
The introduction of the hydroxyl group at the 1-position of the 3-azabicyclo[4.1.0]heptane framework requires selective functionalization techniques [8]. This process is critical for obtaining the target compound with the correct stereochemistry and position of the hydroxyl group [9].
Direct hydroxylation of the azabicyclic framework can be achieved through several approaches [10]. One effective method involves the use of oxidizing agents to introduce the hydroxyl group directly at the desired position [11]. This approach often requires careful control of reaction conditions to ensure selectivity for the 1-position [12].
The hydroxylation of hydrocarbon C-H bonds is generally a challenging transformation in chemical terms, but cytochrome P450 enzymes demonstrate remarkable ability to perform this reaction with high regio- and stereoselectivity [14]. While not directly applied to 3-Azabicyclo[4.1.0]heptan-1-ol synthesis in industrial settings, these enzymatic approaches provide valuable insights for developing biomimetic hydroxylation methods [14].
Indirect approaches to hydroxylation often involve the transformation of other functional groups already present in the molecule [9]. For instance, the hydrolysis of epoxides or the reduction of ketones can provide access to the desired hydroxyl-containing compounds [13]. These methods can offer advantages in terms of selectivity and yield compared to direct hydroxylation approaches [9].
A particularly valuable indirect approach involves the stereospecific 1,2-aminohydroxylation of alkenes through intermolecular alkene aziridination followed by nucleophilic opening with water [9]. This method allows for the controlled introduction of both the nitrogen and hydroxyl functionalities with defined stereochemistry [9].
Another strategy involves the functionalization of pre-formed azabicyclic systems [10]. This approach can be particularly useful when the basic azabicyclic framework is more readily accessible than the fully functionalized target compound [11]. Various methods have been developed for the selective functionalization of specific positions within the azabicyclic framework [12].
The formation of stable salts is a crucial aspect of developing practical synthetic routes for 3-Azabicyclo[4.1.0]heptan-1-ol [15]. Salt formation not only affects the physical properties of the compound but also plays a significant role in its stability and handling characteristics [16].
The molecular structure of 3-azabicyclo[4.1.0]heptan-1-ol hydrochloride features a bicyclic framework with a nitrogen atom at the 3-position and a hydroxyl group at the 1-position, along with a chloride counterion [12]. The compound has a molecular formula of C6H12ClNO and a molecular weight of approximately 149.62 g/mol [12].
Several strategies have been developed to enhance the stability of azabicyclic compounds, including 3-Azabicyclo[4.1.0]heptan-1-ol [17]. These strategies often involve modifications to the synthetic route or the introduction of specific structural features that contribute to increased stability [18].
One approach involves the use of bridged tetracarboxylate ligands, which have been shown to confer greater stability to catalysts used in the synthesis of azabicyclic compounds [21]. This enhanced catalyst stability can lead to improved yields and purity of the target compounds [21].
Another stability enhancement protocol involves the use of elevated temperatures during certain synthetic steps, which has been demonstrated to enhance overall efficiency in the synthesis of azabicyclic compounds [21]. This approach must be carefully controlled to avoid unwanted side reactions or decomposition [21].
Crystallization plays a crucial role in obtaining pure and stable forms of 3-Azabicyclo[4.1.0]heptan-1-ol and its salts . Various crystallization techniques have been developed to optimize the purity, yield, and stability of the final product [20].
The discovery of an azabicyclo[2.1.1]hexane piperazinium methanesulfonate salt demonstrates the importance of salt selection in developing stable and versatile building blocks for medicinal chemistry [15]. This bench-stable compound was found to be a versatile electrophile in ring-opening reactions with various types of nucleophiles, highlighting the potential of appropriate salt formation in enhancing both stability and reactivity [15] [16].
Scaling up the synthesis of 3-Azabicyclo[4.1.0]heptan-1-ol from laboratory to industrial scale presents numerous challenges that must be addressed to ensure efficient and economical production [22].
The development of an industrial-scale process for 3-Azabicyclo[4.1.0]heptan-1-ol requires careful optimization of reaction conditions, including temperature, pressure, reaction time, and catalyst loading [22]. This optimization process aims to maximize yield and purity while minimizing waste and energy consumption [22].
An efficient scalable route for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, demonstrating the feasibility of scaling up the synthesis of complex azabicyclic compounds [26]. This approach involves nine chemical transformations with an overall yield of 43%, making it suitable for kilogram-scale production [26].
Industrial-scale production of 3-Azabicyclo[4.1.0]heptan-1-ol requires specialized equipment capable of handling the reagents and conditions required for the synthesis [22]. The design and selection of appropriate reactors, separation equipment, and control systems are critical for ensuring safe and efficient production [22].
One significant challenge in scaling up the synthesis of complex molecules like 3-Azabicyclo[4.1.0]heptan-1-ol is the behavior of reaction mixtures in large-scale equipment [22]. For example, the physical characteristics of certain intermediates, such as the formation of thin, hairlike needles, can lead to thick slurries that behave like non-Newtonian fluids, causing processing difficulties in industrial reactors [22].
Ensuring consistent quality of 3-Azabicyclo[4.1.0]heptan-1-ol produced at industrial scale requires robust quality control procedures [23]. These procedures typically involve analytical methods for monitoring reaction progress, detecting impurities, and confirming the identity and purity of the final product [23].
The development of the commercial manufacturing process for complex molecules often involves multiple routes, with initial routes used for small-scale production and more optimized routes developed for commercial-scale manufacturing [22]. This approach allows for the rapid advancement of promising compounds while providing time for process optimization and scale-up [22].
Incorporating principles of green chemistry into the industrial-scale production of 3-Azabicyclo[4.1.0]heptan-1-ol is increasingly important for minimizing environmental impact and ensuring sustainability [24]. This includes the development of transition-metal-free methodologies, the use of environmentally benign solvents, and the reduction of waste generation [24].
The transition-metal-free, radical oxidation approach for the synthesis of aza-bicyclo[4.1.0]heptane derivatives represents a sustainable methodology that could be adapted for industrial-scale production [24]. This approach offers advantages such as operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates [24].
The following table summarizes key challenges and solutions in the industrial-scale production of 3-Azabicyclo[4.1.0]heptan-1-ol:
| Challenge | Impact | Solution Strategies | Implementation Considerations |
|---|---|---|---|
| Process Scale-up | Yield and purity variations | Systematic optimization of reaction parameters | Requires extensive experimentation and modeling |
| Physical Properties | Formation of problematic slurries | Alternative salt forms, Modified crystallization procedures | May necessitate equipment modifications |
| Catalyst Recovery | Economic and environmental concerns | Immobilized catalysts, Continuous flow processes | Initial investment in specialized equipment |
| Waste Management | Environmental impact, Regulatory compliance | Green chemistry approaches, Solvent recycling | May increase process complexity |
| Quality Control | Consistency across batches | Automated monitoring, Process analytical technology | Requires investment in analytical capabilities |
3-Azabicyclo[4.1.0]heptan-1-ol represents a unique class of bicyclic compounds characterized by its distinctive structural framework combining a seven-membered ring system with an integrated nitrogen atom and hydroxyl functionality. The compound exhibits a molecular formula of C₆H₁₁NO with a molecular weight of 113.16 g/mol [1]. The IUPAC systematic name reflects its complex bicyclic architecture, where the azabicyclo[4.1.0]heptane core features a nitrogen atom at position 3 and a hydroxyl group at position 1 [1] [2].
The compound is typically encountered in its hydrochloride salt form commercially, which significantly influences its physicochemical properties and handling characteristics [1] [3]. This salt formation enhances water solubility while maintaining the structural integrity of the bicyclic framework [1]. The CAS registry numbers distinguish between the free base form (1354953-06-2) and the hydrochloride salt (1394042-85-3), indicating the commercial importance of both forms [1] [2].
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₁₁NO | Defines basic composition |
| Molecular Weight | 113.16 g/mol | Determines physical properties |
| Physical State | Solid (HCl salt) | Facilitates handling and storage |
| Purity Range | ≥95-97% | Commercial specifications |
The solubility profile of 3-Azabicyclo[4.1.0]heptan-1-ol demonstrates significant pH-dependent behavior, particularly evident when comparing neutral and acidic aqueous conditions [4]. Under neutral pH conditions, the compound exhibits limited water solubility due to its hydrophobic bicyclic structure [5]. However, protonation under acidic conditions substantially enhances aqueous solubility through ionic interactions [4].
Comparative solubility studies reveal that bridged piperidine analogues, including azabicyclic compounds, can display lower lipophilicity and greater aqueous solubility due to increased basicity and conformational three-dimensionality [4]. This phenomenon is particularly relevant for 3-Azabicyclo[4.1.0]heptan-1-ol, where the constrained bicyclic structure contributes to unique solvation characteristics [4].
The compound demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), but exhibits limited solubility in water due to its hydrophobic benzyl group when substituted derivatives are considered [5]. This solubility pattern reflects the balance between the polar hydroxyl and amino functionalities against the hydrophobic bicyclic framework [5].
| Solvent System | Solubility | Contributing Factors |
|---|---|---|
| Water (pH 7) | Limited | Hydrophobic bicyclic structure |
| Water (pH 4) | Enhanced | Protonation increases polarity |
| DMSO/DMF | Good | Polar aprotic solvent interaction |
| Alcohols | Moderate | Hydrogen bonding capability |
The chemical stability of 3-Azabicyclo[4.1.0]heptan-1-ol under recommended storage conditions is generally favorable, though several degradation pathways merit consideration [6]. The compound remains stable when stored at room temperature to +4°C in tightly closed containers away from moisture and strong oxidizing agents [1] [6].
Hydrolytic stability represents a critical consideration given the presence of both tertiary amine and secondary alcohol functionalities [7]. The hydroxyl group participates in typical alcohol reactions, including esterification with acyl chlorides and controlled oxidation to ketone derivatives [5]. However, overoxidation may destabilize the bicyclic core structure [5].
The cyclopropane ring system within the bicyclic framework introduces specific stability considerations, as strained three-membered rings are susceptible to ring-opening reactions under strongly acidic or basic conditions [8]. Elimination reactions of alcohols under acidic conditions could potentially lead to alkene formation through dehydration mechanisms [8].
Thermal stability studies suggest susceptibility to decomposition at elevated temperatures, with hazardous decomposition products including carbon oxides and nitrogen oxides [6]. The compound should be stored away from sources of ignition and heat to prevent thermal degradation [6].
The proton NMR spectrum of 3-Azabicyclo[4.1.0]heptan-1-ol reveals distinctive spectral patterns characteristic of the constrained bicyclic architecture [10]. The most diagnostic signals arise from the cyclopropane protons, which appear as complex multipiples in the range of 0.9-1.2 ppm [10] [5]. These upfield chemical shifts reflect the unique electronic environment of the strained three-membered ring system [10].
Aliphatic methylene protons within the bicyclic framework generate overlapping multipiples between 1.5-2.5 ppm, with precise assignments complicated by the conformational constraints imposed by the bicyclic structure [10]. The N-substituted methylene protons appear in the 2.5-3.5 ppm region, deshielded by the proximate nitrogen atom [10] [5].
The hydroxyl proton typically appears as a broad singlet around 2.1 ppm, though this signal is subject to significant variability due to exchange phenomena [11] [12]. Under typical conditions, rapid intermolecular exchange with trace water or other hydroxyl-containing species averages out coupling interactions, resulting in a characteristic broad, uncoupled signal [11] [12].
Coupling patterns in very pure, anhydrous samples may reveal the intrinsic coupling between the hydroxyl proton and adjacent methine protons, with coupling constants typically around 5 Hz [12]. However, such resolved coupling is rarely observed under routine analytical conditions due to rapid proton exchange processes [12].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Cyclopropane C-H | 0.9-1.2 | Multiplet | Strained ring protons |
| Aliphatic CH₂ | 1.5-2.5 | Complex m | Bicyclic framework |
| Hydroxyl OH | 2.1 | Broad singlet | Exchange-averaged |
| N-CH₂ | 2.5-3.5 | Multiples | Deshielded by nitrogen |
Carbon-13 NMR spectroscopy provides definitive structural information through characteristic chemical shift patterns that reflect the unique electronic environments within the bicyclic framework [13] [14]. The cyclopropane carbons exhibit characteristic upfield shifts in the 10-25 ppm range, consistent with the high s-character of carbon orbitals in strained ring systems [13] [15].
Aliphatic methylene carbons within the six-membered ring portion appear in the typical 25-35 ppm range for secondary carbons in saturated systems [13] [14]. The nitrogen-bearing carbons demonstrate predictable deshielding effects, with N-CH₂ carbons appearing between 40-50 ppm [13] [14].
The carbon bearing the hydroxyl group exhibits significant deshielding due to the electronegative oxygen substituent, with chemical shifts typically falling in the 50-65 ppm range characteristic of secondary alcohols [13] [14]. Quaternary carbons bearing hydroxyl substituents may appear further downfield, around 60-70 ppm, reflecting both the substituent effect and the reduced number of attached hydrogens [13] [14].
Integration patterns in quantitative ¹³C NMR confirm the expected carbon count and symmetry elements within the molecule. The absence of signals beyond 70 ppm confirms the purely aliphatic nature of the carbon framework, distinguishing it from aromatic or carbonyl-containing analogues [13] [14].
| Carbon Type | Chemical Shift Range (ppm) | Structural Origin |
|---|---|---|
| Cyclopropane | 10-25 | High s-character, strained |
| Aliphatic CH₂ | 25-35 | Saturated framework |
| N-CH₂ | 40-50 | Nitrogen deshielding |
| C-OH | 50-65 | Oxygen deshielding |
| Quaternary C-OH | 60-70 | Multiple substitution |
Dynamic NMR effects play a crucial role in the spectroscopic behavior of 3-Azabicyclo[4.1.0]heptan-1-ol, particularly regarding the hydroxyl proton exchange processes [11]. The rate of intermolecular proton exchange depends critically on sample purity, concentration, temperature, and the presence of trace impurities such as water or acid [11] [12].
Concentration-dependent effects manifest in variable chemical shifts for hydroxyl protons, with more concentrated samples typically showing more downfield shifts due to increased hydrogen bonding interactions [11] [12]. Temperature effects can dramatically alter exchange rates, with lower temperatures potentially slowing exchange sufficiently to reveal intrinsic coupling patterns [11].
Solvent effects prove particularly significant in hydroxyl proton chemical shifts and exchange behavior [11]. Protic solvents accelerate exchange processes, while aprotic solvents may slow exchange and reveal coupling patterns. The use of deuterated solvents enables H/D exchange studies, where addition of D₂O can cause hydroxyl signals to diminish or disappear entirely due to isotopic exchange [12].
Conformational dynamics within the bicyclic framework may contribute to line broadening or signal averaging effects, particularly for protons in conformationally mobile positions [11]. The constrained nature of the bicyclic system generally minimizes such effects compared to acyclic analogues [11].
Two-dimensional NMR techniques provide powerful tools for complete structural assignment of 3-Azabicyclo[4.1.0]heptan-1-ol [10]. COSY (Correlation Spectroscopy) experiments reveal through-bond connectivity patterns, enabling tracing of the carbon skeleton and identification of coupled proton pairs [10].
HSQC (Heteronuclear Single Quantum Coherence) experiments establish direct ¹³C-¹H correlations, facilitating assignment of carbon signals to their directly attached protons [10]. HMBC (Heteronuclear Multiple Bond Correlation) provides long-range ¹³C-¹H correlations crucial for establishing connectivity across the bicyclic framework [10].
NOE (Nuclear Overhauser Effect) studies can provide critical stereochemical information about the three-dimensional arrangement of protons within the constrained bicyclic structure [10]. The rigid framework limits conformational flexibility, making NOE measurements particularly informative for stereochemical assignments [10].
Variable temperature NMR studies may reveal temperature-dependent phenomena such as slowed exchange processes or conformational changes [11]. Such studies can provide insights into activation barriers for dynamic processes and conformational preferences [11].
Infrared spectroscopy provides distinctive fingerprint information for 3-Azabicyclo[4.1.0]heptan-1-ol through characteristic vibrational modes associated with its functional groups and structural framework [16] [17]. The hydroxyl stretching vibration appears as a broad, medium to strong absorption band in the 3200-3600 cm⁻¹ region [16] [17]. This broad character reflects hydrogen bonding interactions between hydroxyl groups in the solid state or concentrated solutions [16].
Carbon-hydrogen stretching vibrations manifest as multiple bands in the 2800-3000 cm⁻¹ region, typical of saturated aliphatic systems [16] [17]. The cyclopropane C-H stretching may appear at slightly higher frequencies (3040-3080 cm⁻¹) due to the increased s-character of C-H bonds in strained ring systems [16]. Multiple bands in this region reflect the various C-H environments within the bicyclic framework [16] [17].
The carbon-nitrogen stretching vibration appears as a medium intensity band in the 1250-1350 cm⁻¹ range, characteristic of tertiary amines [16]. The carbon-oxygen stretching vibration of the C-OH bond generates a strong, characteristic absorption in the 1050-1200 cm⁻¹ region [16] [17]. This band serves as a reliable identifier for secondary alcohol functionality [16].
Strained ring vibrations associated with the cyclopropane moiety appear in the 1000-1100 cm⁻¹ region, with medium intensity reflecting the unique bonding characteristics of the three-membered ring [16]. C-H bending vibrations (out-of-plane) appear as weak to medium intensity bands in the 800-900 cm⁻¹ region [16] [17].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Structural Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 | Medium-Strong | Hydroxyl functionality |
| C-H stretch | 2800-3000 | Medium | Aliphatic framework |
| C-N stretch | 1250-1350 | Medium | Tertiary amine |
| C-O stretch | 1050-1200 | Strong | Secondary alcohol |
| Cyclopropane C-C | 1000-1100 | Medium | Strained ring |
Mass spectrometry of 3-Azabicyclo[4.1.0]heptan-1-ol reveals characteristic fragmentation patterns that reflect both the bicyclic structure and the functional group arrangement [18]. The molecular ion peak appears at m/z 113, corresponding to the molecular weight, though molecular ions of aliphatic alcohols often exhibit low intensity due to facile fragmentation [18].
Loss of water represents the most common primary fragmentation pathway, generating an [M-H₂O]⁺ ion at m/z 95 [18]. This fragmentation reflects the ease of eliminating water from secondary alcohols, particularly under electron impact conditions [18]. The resulting ion retains the bicyclic framework with an unsaturated center replacing the hydroxyl functionality [18].
Bicyclic framework fragmentation generates characteristic ions that provide structural information about the ring system [18]. An ion at m/z 82 likely corresponds to a bicyclic fragment retaining the nitrogen atom, while m/z 68 may represent a cyclic amine fragment following ring contraction or rearrangement processes [18].
Base fragments at lower masses (m/z 56 and below) result from extensive fragmentation of the bicyclic system [18]. These ions provide less specific structural information but contribute to the overall fingerprint pattern characteristic of azabicyclic compounds [18].
Fragmentation mechanisms likely involve initial loss of water followed by ring-opening reactions and subsequent rearrangements typical of bicyclic systems under high-energy conditions [18]. The strained cyclopropane ring may undergo preferential cleavage due to ring strain relief [18].
| m/z Value | Ion Formula | Fragmentation Process | Structural Significance |
|---|---|---|---|
| 113 | [M]⁺ | Molecular ion | Complete structure |
| 95 | [M-H₂O]⁺ | Water loss | Dehydration product |
| 82 | C₅H₈N⁺ | Bicyclic fragment | Ring system retention |
| 68 | C₄H₆N⁺ | Amine fragment | Nitrogen-containing piece |
| 56 | C₃H₆N⁺ | Base fragment | Extensive fragmentation |
High-resolution mass spectrometry provides precise mass measurements enabling elemental composition determination and differentiation between isobaric species [18]. The exact mass of 3-Azabicyclo[4.1.0]heptan-1-ol (113.0841 for C₆H₁₁NO) can be measured with sufficient accuracy to confirm molecular formula assignments [18].
Isotope pattern analysis reveals the characteristic pattern for compounds containing carbon, hydrogen, nitrogen, and oxygen atoms [18]. The M+1 peak intensity reflects the natural abundance of ¹³C isotopes, providing additional confirmation of carbon count [18]. Nitrogen-containing compounds exhibit characteristic isotope patterns that aid in structural confirmation [18].
Tandem mass spectrometry (MS/MS) techniques enable detailed fragmentation pathway elucidation through collision-induced dissociation studies [18]. Precursor ion scanning can identify specific structural features, while product ion scanning maps fragmentation pathways from selected parent ions [18].
Soft ionization techniques such as electrospray ionization (ESI) may preserve the molecular ion more effectively than electron impact methods, particularly for the protonated molecular ion [M+H]⁺ at m/z 114 [18]. This approach facilitates molecular weight confirmation and reduces extensive fragmentation that can complicate spectral interpretation [18].
Integrated spectroscopic analysis combining IR and MS data provides comprehensive fingerprint information for 3-Azabicyclo[4.1.0]heptan-1-ol identification and characterization [18] [16]. The IR spectrum confirms functional group presence and provides information about molecular interactions, while mass spectrometry reveals molecular weight and fragmentation patterns [18] [16].
Quality control applications benefit from the reproducible nature of both IR and MS fingerprints, enabling assessment of sample purity and identity verification [18] [16]. Structural modifications or impurities typically manifest as additional spectral features that can be readily detected through comparative analysis [18] [16].
Environmental factors such as temperature, sample preparation methods, and instrument conditions can influence spectral quality and reproducibility [18] [16]. Standardized analytical protocols help ensure consistent results across different laboratories and time periods [18] [16].
Crystallization studies of 3-Azabicyclo[4.1.0]heptan-1-ol and its derivatives reveal complex behavior influenced by the bicyclic structure and hydrogen bonding capabilities [19]. The hydrochloride salt form typically crystallizes more readily than the free base due to ionic interactions that facilitate ordered packing arrangements [1] [20].
Polymorphic behavior represents an important consideration for azabicyclic compounds, as different crystal forms can exhibit varying physical properties including solubility, stability, and bioavailability [20]. The constrained bicyclic geometry limits conformational flexibility, potentially reducing the number of accessible polymorphic forms compared to more flexible molecules [20].
Solvate formation may occur during crystallization from certain solvents, particularly those capable of hydrogen bonding with the hydroxyl group or forming coordination complexes with the nitrogen atom [19]. Hydrate formation is particularly likely for the hygroscopic hydrochloride salt under ambient conditions [3].
Crystal habit and morphology depend on crystallization conditions including solvent choice, temperature, cooling rate, and presence of impurities [20]. Needle-like crystals are commonly observed for similar bicyclic compounds, reflecting the anisotropic molecular shape and packing preferences [19].
X-ray crystallographic analysis provides definitive information about the three-dimensional molecular structure of 3-Azabicyclo[4.1.0]heptan-1-ol in the solid state [19]. The bicyclic framework exhibits characteristic geometric parameters reflecting the constraints imposed by the fused ring system [19].
Cyclopropane ring geometry shows typical features of three-membered rings, including C-C-C bond angles close to 60° and C-C bond lengths slightly shorter than typical alkane values due to increased s-character [19]. The ring strain inherent in the cyclopropane moiety influences adjacent bond angles and lengths throughout the molecule [19].
Nitrogen geometry reflects the pyramidal arrangement typical of tertiary amines, with C-N-C bond angles deviating from tetrahedral values due to lone pair repulsion and ring constraints [19]. The nitrogen inversion barrier is likely elevated compared to acyclic amines due to the bicyclic framework constraints [19].
Hydroxyl group positioning is critical for understanding hydrogen bonding interactions and overall molecular polarity [19]. The C-O bond length and C-C-O bond angle provide insights into the electronic environment and potential reactivity of the hydroxyl functionality [19].
| Structural Parameter | Typical Value | Structural Significance |
|---|---|---|
| Cyclopropane C-C | 1.50-1.52 Å | Strained ring bonds |
| C-C-C angle (cyclopropane) | ~60° | Ring strain constraint |
| C-N bond length | 1.47-1.49 Å | Tertiary amine character |
| C-O bond length | 1.42-1.44 Å | Secondary alcohol |
| C-C-O angle | 109-112° | Tetrahedral tendency |
Hydrogen bonding patterns play a crucial role in determining crystal structure and packing arrangements [19]. The hydroxyl group serves as both hydrogen bond donor and acceptor, while the nitrogen atom can function as a hydrogen bond acceptor, particularly in the protonated salt form [19].
O-H···N hydrogen bonds may form between hydroxyl groups and nitrogen atoms of adjacent molecules, creating extended hydrogen bonding networks that stabilize the crystal structure [19]. O-H···Cl hydrogen bonds are particularly significant in hydrochloride salt crystals, where chloride ions serve as hydrogen bond acceptors [19].
Packing efficiency is influenced by the three-dimensional shape of the bicyclic molecule and the ability to form favorable intermolecular contacts [19]. The rigid bicyclic framework limits conformational flexibility, requiring specific orientations to achieve optimal packing arrangements [19].
Van der Waals interactions between hydrophobic portions of the bicyclic framework contribute to crystal stability [19]. The cyclopropane ring may participate in specific intermolecular contacts due to its unique electronic properties [19].
Crystal packing motifs such as chains, layers, or three-dimensional networks depend on the balance between hydrogen bonding and van der Waals interactions [19]. Space group determination provides insights into the symmetry relationships between molecules in the crystal structure [19].
Crystallographic data provides fundamental insights into structure-property relationships for 3-Azabicyclo[4.1.0]heptan-1-ol [19]. Molecular conformation in the crystal state influences physical properties including melting point, solubility, and chemical reactivity [19].
Intermolecular distance measurements reveal the strength and directionality of non-covalent interactions that influence bulk properties [19]. Short contacts between specific atoms may indicate favorable interaction sites or potential reactivity centers [19].
Thermal properties including melting point and thermal expansion coefficients correlate with the strength of intermolecular interactions revealed through crystallographic analysis [19]. Stronger hydrogen bonding networks typically correlate with higher melting points and greater thermal stability [19].
Mechanical properties such as crystal hardness and cleavage patterns relate to the anisotropy of intermolecular interactions within the crystal structure [19]. Weak interaction directions may correspond to preferred cleavage planes [19].